Product packaging for Zizanoic acid(Cat. No.:CAS No. 16203-25-1)

Zizanoic acid

Cat. No.: B094471
CAS No.: 16203-25-1
M. Wt: 234.33 g/mol
InChI Key: IJGMVUXEZUEDJR-RTWAVKEYSA-N
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Description

Significance and Research Context of Zizanoic Acid

This compound is a naturally occurring sesquiterpene carboxylic acid that has garnered significant attention within the field of organic chemistry. smolecule.com It is primarily isolated from the essential oil of vetiver grass (Vetiveria zizanioides), a plant valued for its aromatic roots. mdpi.comvnu.edu.vn The chemical complexity and unique biological activities of this compound make it a subject of considerable research interest. mdpi.comncats.io

The significance of this compound stems from several key areas. Firstly, it belongs to the zizaane family of sesquiterpenoids, which are characterized by a complex tricyclic carbon skeleton. scribd.comresearchgate.net The structural intricacy of these molecules presents a formidable challenge to synthetic chemists, driving the development of novel synthetic strategies and methodologies. scribd.comroyalsocietypublishing.org The total synthesis of (+)-zizanoic acid and its stereoisomers has been a notable goal in natural product synthesis, with various successful routes being reported. researchgate.netcdnsciencepub.comrsc.org These synthetic achievements are significant as they not only confirm the structure of the natural product but also provide access to analogs for further study. For instance, one total synthesis was achieved in twenty steps from the ammonium (B1175870) salt of (−)-l-10-camphorsulfonic acid. scribd.comresearchgate.net Another notable synthesis of (+)-zizanoic acid commenced with d(+)-camphor and involved a specific Wagner–Meerwein smolecule.comCurrent time information in Bangalore, IN.-sigmatropic rearrangement as a key step. royalsocietypublishing.org

Research into this compound is also driven by its biological properties. Studies have shown that the compound exhibits significant antimycobacterial activity, including against drug-resistant strains of M. tuberculosis. ncats.io This positions this compound as a potential lead compound in the development of new therapeutic agents. ncats.io Although it is found in very small quantities in vetiver oil, its selective isolation and purification remain an active area of research, with methods such as KOH-impregnated silica (B1680970) gel column chromatography being developed to improve recovery from the complex essential oil matrix. mdpi.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 16203-25-1 nih.govcas.org
Molecular Formula C15H22O2 nih.gov
Molecular Weight 234.33 g/mol nih.gov
IUPAC Name (1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.0¹˒⁵]undecane-2-carboxylic acid nih.gov
Synonyms Khusenic acid, Vetivenic acid nih.govcas.org
XlogP3-AA 3.6 nih.govthegoodscentscompany.com

| Exact Mass | 234.161979940 Da | nih.gov |

Structural Features of this compound: The Bicyclo[3.2.1]octane System and Tricyclic Sesquiterpenoid Framework

The molecular architecture of this compound is its most defining characteristic. It is a tricyclic sesquiterpenoid, meaning it is derived from three isoprene (B109036) units and possesses a C15 skeletal framework arranged into three fused rings. royalsocietypublishing.org The core of this structure is the bicyclo[3.2.1]octane ring system, a common structural motif in many biologically active natural products. smolecule.commdpi.com

The tricyclo[6.2.1.0¹˒⁵]undecane framework of this compound is a specific arrangement that defines the zizaane class of sesquiterpenes. researchgate.net This rigid and sterically congested framework consists of a six-membered ring and two five-membered rings. The bicyclo[3.2.1]octane portion comprises a cyclohexane (B81311) ring bridged by a single carbon, creating a distinctive and thermodynamically stable structure. psu.edu

Key functional groups and structural elements adorn this tricyclic core. A carboxylic acid group is attached at the C-2 position, and an exocyclic methylene (B1212753) group (a double bond outside the ring system) is present at C-6. nih.govjst.go.jp Furthermore, the structure features two methyl groups attached to the same carbon atom (C-7), forming a gem-dimethyl bridge. nih.gov The precise three-dimensional arrangement, or stereochemistry, of these features is crucial to its identity and has been confirmed through total synthesis and crystallographic studies. researchgate.netnih.gov The construction of this complex, stereochemically rich tricyclic system is a primary focus in the synthetic routes designed to produce this compound. scribd.comresearchgate.net

Table 2: 13C NMR Spectral Data for this compound (Recorded in CD3OD)

Carbon Atom Chemical Shift (ppm) Source
Carboxylic Carbon 180.09 mdpi.com
Olefinic Carbon 1 157.29 mdpi.com
Olefinic Carbon 2 106.29 mdpi.com
CH 51.03 mdpi.com
CH 48.89 mdpi.com
CH 48.18 mdpi.com
Methylene Groups (CH2) 36.69, 32.35, 25.62, 25.60, 24.92 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B094471 Zizanoic acid CAS No. 16203-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16203-25-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1

InChI Key

IJGMVUXEZUEDJR-RTWAVKEYSA-N

SMILES

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C

Isomeric SMILES

CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)O)C

Canonical SMILES

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C

Other CAS No.

16203-25-1

Synonyms

khusenic acid

Origin of Product

United States

Natural Occurrence and Extraction Methodologies of Zizanoic Acid

Principal Natural Sources: Vetiveria zizanioides (Vetiver) and Chrysopogon zizanioides

Zizanoic acid is principally derived from the roots of the perennial grass Vetiveria zizanioides, which is also known by its synonym Chrysopogon zizanioides. mdpi.comresearchgate.netvnu.edu.vn This plant, commonly referred to as vetiver, is cultivated extensively in tropical regions for its aromatic roots and its ability to prevent soil erosion. mdpi.com The essential oil extracted from these roots, known as vetiver oil, is a complex mixture of over 150 sesquiterpenoid compounds, with this compound being one of its characteristic acidic constituents. mdpi.com While vetiver is grown in various countries, including Haiti, Indonesia, China, Brazil, and Japan, the chemical composition of the oil, including the concentration of this compound, can vary depending on the geographical origin. mdpi.comnih.gov For instance, studies have shown that vetiver oil from Brazil may contain a higher amount of acidic components like this compound compared to oils from other regions. researchgate.netnih.govresearchgate.net

Advanced Extraction Techniques for this compound Isolation

The isolation of this compound from the complex matrix of vetiver oil requires specific extraction and purification methodologies. Several techniques, ranging from traditional to modern, are employed to selectively separate this valuable compound.

Solvent Extraction Methods (e.g., n-Hexane, Soxhletation)

Solvent extraction is a common method for obtaining essential oils and their components from plant materials. In the context of this compound, solvents like n-hexane are utilized to extract the oil from vetiver roots. researchgate.netukzn.ac.za The Soxhlet extraction technique, a continuous solvent extraction method, has been specifically applied for this purpose. researchgate.netukzn.ac.zaukzn.ac.za This method involves repeatedly washing the plant material with a solvent, such as n-hexane, to extract the desired compounds. hielscher.commdpi.com Research has indicated that solvent extraction, particularly with hexane, can yield a high percentage of this compound in the resulting extract. ukzn.ac.zaukzn.ac.za One study reported an average yield of approximately 1.6% for a 5-hour Soxhlet extraction with hexane, which could be increased to about 2% with a longer extraction time of 12 hours. ukzn.ac.zaukzn.ac.za Another investigation using n-hexane in a Soxhlet apparatus reported a vetiver oil yield of 1.91% after 5 hours. ukzn.ac.za

Hydrodistillation Approaches

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. mdpi.com This process involves co-distilling the plant material (in this case, vetiver roots) with water. researchgate.net The steam carries the volatile components, which are then condensed and separated. However, hydrodistillation may not be the most efficient method for extracting this compound. Some studies suggest that hydrodistillation yields lower amounts of this compound compared to other techniques like solvent extraction. ukzn.ac.zaukzn.ac.za In some cases, the resulting oil from hydrodistillation contains minimal to no this compound. ukzn.ac.zaukzn.ac.za For example, one experiment using a Clevenger apparatus for 16 hours yielded only about 0.18% to 0.35% of vetiver oil. ukzn.ac.zaukzn.ac.za This is likely due to the high boiling point and lower volatility of this compound compared to other components in vetiver oil.

Supercritical Fluid Extraction (SFE/SCE)

Supercritical fluid extraction (SFE), often using carbon dioxide (CO2) as the solvent (and thus also referred to as Supercritical Carbon Dioxide Extraction or SCE), is a more modern and efficient "green" extraction technique. researchgate.netnih.govresearchgate.netmdpi.com This method utilizes the unique properties of a substance above its critical temperature and pressure, where it behaves as a fluid with both gas-like and liquid-like properties. SFE offers advantages such as higher yields and shorter extraction times compared to traditional methods. researchgate.netnih.govresearchgate.net Studies have shown that SFE can produce high yields of vetiver oil, with some research reporting yields as high as 3.2%. researchgate.netnih.govresearchgate.net The composition of the extract, including the concentration of this compound, can be influenced by the extraction parameters, such as pressure and temperature. doi.org For instance, one study found that intermediate pressures (150 and 200 bar) were selective for this compound. doi.org Interestingly, while SFE can yield extracts containing this compound, some research indicates that the resulting oil may have a minimal percentage of this acid compared to other components like nootkatone (B190431) and khusimol (B1673632). ukzn.ac.zaukzn.ac.za The addition of a co-solvent, such as ethanol (B145695), to the supercritical CO2 can modify the polarity of the solvent and enhance the extraction of certain compounds. researchgate.net

Carbon Dioxide Expanded Ethanol (CXE) Extraction

Carbon Dioxide Expanded Ethanol (CXE) is another innovative and environmentally friendly extraction method. mdpi.comnih.gov This technique involves using ethanol pressurized with carbon dioxide as the solvent. mdpi.comnih.gov The addition of CO2 modifies the properties of the ethanol, creating a solvent with a tunable polarity. mdpi.com CXE has been shown to be effective in extracting essential oils, offering high yields. mdpi.comnih.govdntb.gov.ua In one study, CXE extraction of vetiver roots yielded an oil content ranging from 5.12% to 7.42%, which was higher than that obtained by hydrodistillation. mdpi.comnih.govdntb.gov.ua The composition of the CXE extract can differ from that of oils obtained by other methods, with one analysis identifying 2.66% carboxylic acids, including this compound, in the CXE oil. mdpi.com The optimal conditions for CXE, such as pressure, temperature, and the mole fraction of CO2, can be adjusted to maximize the yield of desired compounds. mdpi.comnih.govdntb.gov.ua

Acid-Base Isolation Techniques

Acid-base extraction is a specific chemical method used to separate acidic compounds like this compound from the neutral and basic components of a mixture, such as vetiver oil. researchgate.netresearchgate.net This technique relies on the principle that acidic compounds can be converted into their water-soluble salt forms by treatment with a base. The first reported isolation of this compound involved an acid-base procedure using an aqueous alkaline solution. mdpi.com More recent studies have also employed acid-base extraction to isolate this compound from vetiver roots. researchgate.netvnu.edu.vnresearchgate.netvnu.edu.vn The process typically involves treating the vetiver oil with a basic solution (e.g., potassium hydroxide (B78521) or sodium carbonate) to convert the this compound into its corresponding salt, which then dissolves in the aqueous layer. mdpi.comresearchgate.net This aqueous layer is then separated from the organic layer containing the neutral components of the oil. Finally, the aqueous layer is acidified (for example, with hydrochloric acid) to regenerate the water-insoluble this compound, which can then be extracted with an organic solvent. mdpi.com One study successfully used a KOH-impregnated silica (B1680970) gel column to selectively isolate this compound with a purity of 84–87% from commercial vetiver oils where it was present at less than 10%. mdpi.com

Data Tables

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodTypical Solvent(s)Reported Yield of Vetiver OilRemarks on this compound Content
Solvent Extraction (Soxhlet) n-Hexane1.6% - 2.0% ukzn.ac.zaukzn.ac.zaHigh percentage of this compound in the extract. ukzn.ac.zaukzn.ac.za
Hydrodistillation Water0.18% - 0.35% ukzn.ac.zaukzn.ac.zaLow to minimal this compound content. ukzn.ac.zaukzn.ac.za
Supercritical Fluid Extraction (SFE/SCE) Carbon Dioxide (CO2)Up to 3.2% researchgate.netnih.govresearchgate.netVariable, can be selective for this compound at certain pressures. doi.org Some studies report minimal content. ukzn.ac.zaukzn.ac.za
Carbon Dioxide Expanded Ethanol (CXE) Ethanol, Carbon Dioxide5.12% - 7.42% mdpi.comnih.govdntb.gov.uaContains carboxylic acids, including this compound. mdpi.com
Acid-Base Isolation Aqueous Base (e.g., KOH, Na2CO3), Organic SolventN/A (Purification step)Highly selective for isolating this compound, achieving high purity. mdpi.com

Influence of Extraction Methodologies on this compound Yield and Extract Composition

Research Findings on Extraction Methodologies

Detailed studies comparing various extraction techniques have revealed a clear correlation between the method used and the resulting extract's characteristics. Key methodologies investigated include hydrodistillation, solvent extraction, and supercritical CO2 extraction (SCE), as well as newer technologies like microwave-assisted hydrodistillation (MHD) and carbon dioxide expanded ethanol (CXE) extraction.

Hydrodistillation (HD): This traditional method, which involves boiling the root material in water and collecting the volatilized oil after condensation, generally results in very low yields of vetiver oil, reported to be between 0.18% and 0.35% after 16 hours of extraction. ukzn.ac.zaukzn.ac.za Notably, some studies indicate that the oil produced via hydrodistillation contains little to no this compound. ukzn.ac.zaukzn.ac.zabiust.ac.bw This suggests that the heavier, less volatile carboxylic acids like this compound are not efficiently extracted under typical hydrodistillation conditions.

Solvent Extraction: This technique, often utilizing a Soxhlet apparatus with a solvent such as hexane, produces a higher yield of essential oil compared to hydrodistillation. ukzn.ac.zaukzn.ac.za Experiments have recorded average yields of approximately 1.6% for a 5-hour extraction, increasing to around 2% with a longer duration of 12 hours. ukzn.ac.zaukzn.ac.za Crucially, solvent extraction is particularly effective at isolating this compound, with the resulting oil containing a high percentage of this compound. ukzn.ac.zaukzn.ac.zaresearchgate.net

Carbon Dioxide Expanded Ethanol (CXE): This novel green extraction method has shown promise, yielding an exceptionally high oil range from 5.12% to 7.42%, far exceeding traditional methods. mdpi.com The resulting oil from CXE was found to contain a carboxylic acid fraction of 2.66%, indicating its effectiveness in extracting compounds like this compound. mdpi.com

Microwave-Assisted Hydrodistillation (MHD): As a more efficient alternative to conventional hydrodistillation, MHD has been optimized for vetiver oil extraction. Studies show that a maximum yield of 0.828% can be achieved under specific conditions (600 W microwave power, 180-minute extraction time). uctm.edu This method offers a significant reduction in extraction time compared to traditional HD. uctm.eduresearchgate.net

Post-Extraction Isolation: For applications requiring pure this compound, further processing of the essential oil is necessary. An effective method involves an acid-base extraction from commercial vetiver oils, which typically contain less than 10% this compound. mdpi.com This can be followed by techniques like column chromatography using KOH-impregnated silica gel, which has been shown to selectively isolate this compound with a purity of 84–87%. mdpi.com

The following data tables summarize the findings from various research studies on the influence of extraction methods on vetiver oil yield and composition.

Table 1: Comparative Analysis of Major Extraction Methods on this compound Content

Extraction Method Typical Oil Yield (%) This compound Content in Extract Key References
Hydrodistillation (HD) 0.18 - 0.35% Very low to none ukzn.ac.za, ukzn.ac.za
Solvent Extraction (Hexane) 1.6 - 2.0% High percentage ukzn.ac.za, ukzn.ac.za

| Supercritical CO2 (SCE) | 2.3 - 3.74% | Minimal | ukzn.ac.za, ukzn.ac.za, nih.gov |

Table 2: Vetiver Oil Yields from Various Extraction Methodologies

Extraction Technique Reported Yield (%) Extraction Conditions / Notes Key References
Hydrodistillation (HD) 0.18 - 0.35% 16-hour extraction ukzn.ac.za, ukzn.ac.za
Solvent Extraction (Hexane) ~1.6% 5-hour extraction in Soxhlet apparatus ukzn.ac.za, ukzn.ac.za
Solvent Extraction (Hexane) ~2.0% 12-hour extraction in Soxhlet apparatus ukzn.ac.za, ukzn.ac.za
Supercritical CO2 (SCE) ~2.3% 180 bar and 40°C ukzn.ac.za
Supercritical CO2 (SCE) 3.2% Brazilian vetiver roots researchgate.net, nih.gov
SCE with Co-solvent 2.66% With 5% (V/V) ethanol researchgate.net
Microwave-Assisted Hydrodistillation (MHD) 0.828% Optimized at 600 W for 180 min uctm.edu

| Carbon Dioxide Expanded Ethanol (CXE) | 5.12 - 7.42% | Optimized at 8.4 MPa, 50°C | mdpi.com |

Synthetic Strategies for Zizanoic Acid and Its Analogs

Total Synthesis Approaches for Zizanoic Acid

The absolute configuration and complex ring system of this compound demand highly controlled and stereoselective synthetic routes. Chemists have devised several multi-step total syntheses starting from chiral precursors to achieve the desired molecule.

The total synthesis of zizaane-type sesquiterpenoids, including (+)-zizanoic acid, has been successfully achieved from readily available chiral starting materials. cdnsciencepub.comresearchgate.netcdnsciencepub.com One notable approach utilizes methyl (+)-camphene carboxylate as the chiral precursor. rsc.orgrsc.org Another successful and widely cited stereoselective total synthesis begins with the ammonium (B1175870) salt of (−)-l-10-camphorsulfonic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com This latter route accomplishes the synthesis of (+)-zizanoic acid in twenty steps. cdnsciencepub.comresearchgate.net A synthesis of (+)-zizanoic acid starting from d(+)-camphor has also been reported, underscoring the utility of camphor-derived synthons in constructing this complex natural product. royalsocietypublishing.org

These syntheses are designed to address the significant stereochemical challenges inherent in the this compound structure. cdnsciencepub.com The primary goals include the precise construction of the characteristic tricyclo[6.2.1.0¹⁵]undecane ring system and the establishment of the correct stereochemistry, particularly at the less stable trans-fused hydroindan ring junction. cdnsciencepub.comresearchgate.net

The total synthesis of this compound involves the creation of several key intermediates through carefully orchestrated reaction sequences. Starting from methyl (+)-camphene carboxylate, an initial sequence involving oxidation and condensation with acetone (B3395972) yields a crucial trans-enone intermediate. rsc.org This is followed by hydrocyanation and ozonolysis to produce a cyano-diketone. rsc.org A critical step is the subsequent cyclization of this diketone, catalyzed by benzoic acid and piperidine, to form a tricyclic ketone, which contains the core ring structure of this compound. rsc.org

In a synthesis strategy originating from d(+)-camphor, a highly specific Wagner–Meerwein cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement is employed to generate a key camphene-based synthon. royalsocietypublishing.org Another influential strategy, developed by Wiesner, involves the construction of a key tricyclic enone intermediate from a β,γ-deconjugated enone under either acid- or base-catalyzed conditions. cdnsciencepub.com In the synthesis from (−)-l-10-camphorsulfonic acid, an enone ester is generated via ozonolysis and subsequent acid-catalyzed cyclization. cdnsciencepub.com A later step involves the oxidation of an aldehyde intermediate using Jones reagent to yield the final carboxylic acid moiety of (+)-zizanoic acid. cdnsciencepub.com

Key Reaction Types in this compound Total Synthesis

Reaction Type Purpose Source(s)
Wagner-Meerwein Rearrangement Generation of a key camphene-based synthon. royalsocietypublishing.org
Ozonolysis Cleavage of double bonds to form carbonyl compounds. cdnsciencepub.comrsc.org
Aldol Condensation Formation of enone intermediates. rsc.org
Intramolecular Cyclization Construction of the tricyclic ring system. rsc.orgcdnsciencepub.com

A successful synthetic approach to this compound and related sesquiterpenes must overcome three main challenges: (i) the construction of the characteristic tricyclo[6.2.1.0¹⁵]undecane ring system, (ii) the installation of the exocyclic methylene (B1212753) unit, and (iii) the control of stereochemistry, especially the thermodynamically less stable trans-fused hydroindan ring junction. cdnsciencepub.comresearchgate.net The structural and stereochemical complexity of these terpenes presents significant hurdles in total synthesis. royalsocietypublishing.org

The construction of the bridged tricyclic core, which features several stereogenic centers, is a primary difficulty that has spurred the development of elegant synthetic solutions. cdnsciencepub.comgoogle.comresearchgate.net Controlling the relative configuration of newly created stereogenic centers is a major issue that must be addressed throughout the synthesis. The formation of the trans-fused hydroindan ring is particularly challenging due to its inherent strain compared to the alternative cis-fused system. cdnsciencepub.com Synthetic strategies often employ intramolecular photochemical processes or rearrangement reactions to establish the correct stereochemistry at crucial centers of the molecule. cdnsciencepub.comroyalsocietypublishing.org

Semi-Synthetic and Chemical Transformation Routes of this compound

This compound, which can be isolated from natural sources like vetiver oil, serves as a valuable starting material for the synthesis of other compounds, including fragrance esters and related sesquiterpenes. google.comresearchgate.netmdpi.com

The carboxylic acid functional group of this compound can be readily converted into various esters. mdpi.com This derivatization is often performed to create compounds with potential applications in the fragrance industry. wordpress.com The Fischer esterification process has been successfully used to convert this compound into its corresponding methyl, ethyl, and butyl esters in moderate to excellent yields. researchgate.netresearcher.life This involves reacting this compound with the respective alcohol (methanol, ethanol (B145695), or butanol) under acidic catalysis. researchgate.net

Historically, methyl zizanoate was also prepared by treating this compound with diazomethane, which, after purification, could be hydrolyzed back to the pure acid. mdpi.com Ozonolysis of methyl zizanoate has been used as a method to probe the structure of the parent molecule. jst.go.jp

This compound Ester Derivatives

Derivative Formula Molecular Weight ( g/mol ) Method of Synthesis Source(s)
Methyl Zizanoate C₁₆H₂₄O₂ 248.36 Fischer Esterification, Reaction with Diazomethane researchgate.netmdpi.com
Ethyl Zizanoate C₁₇H₂₆O₂ 262.39 Fischer Esterification researchgate.net

This compound can be chemically transformed into khusimol (B1673632), a structurally related sesquiterpene alcohol valued for its desirable sensory properties. acs.orgresearchgate.net This conversion is significant because some varieties of vetiver oil have a high content of this compound, which itself lacks desirable sensory qualities for perfumery. mdpi.comresearchgate.net One established method involves first esterifying this compound to methyl zizanoate. researchgate.net The resulting ester is then reduced, for example with lithium aluminium hydride (LiAlH₄), to yield khusimol. researchgate.net This transformation enhances the value of vetiver oil extracts that are rich in this compound. acs.org

Precursor-Based Synthesis (e.g., Zizanal (B1363117) Oxidation)

This compound can be prepared from its corresponding aldehyde, zizanal, through oxidation. google.com A known method for this conversion utilizes Jones reagent. google.comgoogle.com However, the toxicity of the chromium compounds present in the Jones reagent is a significant drawback. google.comgoogle.com The chemical structures of zizanal and epizizanal, which can be synthesized from this compound, have been confirmed through spectroscopic methods and chemical synthesis. nih.gov

Table 3: Reagents for Zizanal Oxidation

ReagentDisadvantageReference
Jones ReagentContains toxic chromium compounds google.comgoogle.com

Biotechnological Production and Biocatalysis for this compound

Biotechnological approaches are emerging as sustainable alternatives for the production of this compound and its derivatives. smolecule.com These methods utilize enzymes or whole-cell systems to perform specific chemical transformations. europa.eunih.govmdpi.com

Biocatalysis offers several advantages, including high selectivity and milder reaction conditions compared to traditional chemical synthesis. europa.eunih.gov For instance, enzymes can be used for the esterification of vetiver oil, which contains this compound, to produce vetiveryl esters with modified olfactory properties. google.comgoogle.com Lipases, such as Candida antarctica lipase (B570770) B, are commonly used biocatalysts for such transformations. mdpi.com

Research into the biosynthesis of the precursors to this compound is also underway. Zizaene synthase, an enzyme from Chrysopogon zizanioides, is critical in the biosynthesis of zizaene, a precursor to this compound. researchgate.netacs.org Understanding the mechanism of such enzymes could pave the way for the development of microbial systems for the production of this compound. The use of genetically modified organisms is being explored to produce this compound in a more sustainable manner. smolecule.com

Table 4: Key Enzymes and Concepts in Biotechnological Production

Enzyme/ConceptApplicationReference
LipaseEsterification of vetiver oil google.comgoogle.commdpi.com
Zizaene synthaseBiosynthesis of zizaene, a precursor researchgate.netacs.org
Genetically Modified OrganismsSustainable production of this compound smolecule.com

Biosynthetic Pathways of Zizanoic Acid

Elucidation of Biosynthetic Precursors to Zizaane Sesquiterpenoids

The biosynthesis of zizaane-type sesquiterpenoids, including zizanoic acid, originates from fundamental building blocks within primary metabolism. The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. nih.govmdpi.com The biosynthesis of khusimol (B1673632), a closely related zizaane sesquiterpenoid, begins with precursors from the glycolysis cycle. nih.gov Specifically, glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) feed into the methylerythritol phosphate (B84403) (MEP) pathway, while acetyl coenzyme A (Acetyl-CoA) is utilized in the cytoplasmic mevalonate (B85504) (MEV) pathway. nih.gov Both the MEP and MEV pathways converge to produce the terpene precursors isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are then assembled by farnesyl diphosphate (B83284) synthase (IspA) to form the C15 linear precursor, (2E,6E)-farnesyl diphosphate (FDP), which is the direct substrate for the formation of the zizaane skeleton. nih.govnih.gov

A proposed biosynthetic pathway suggests that FPP undergoes a series of complex intramolecular reactions, including ionization, cyclization, hydride shifts, and spirocyclization, to generate a key intermediate cation. nih.gov This cation is the branching point for the formation of various zizaane-type sesquiterpenoids through subsequent deprotonation and oxidation reactions. nih.govunideb.hu

Enzyme-Mediated Steps in this compound Biosynthesis

The conversion of the linear precursor FPP into the characteristic tricyclic zizaane structure is a critical, enzyme-mediated process.

Zizaene Synthase: The Key Cyclization Enzyme The pivotal enzyme in this pathway is zizaene synthase (ZS), a type of terpene cyclase. acs.org ZS, isolated from the plant Chrysopogon zizanioides (vetiver), catalyzes the cyclization of (2E,6E)-FDP into the tricyclic sesquiterpene (+)-zizaene (also known as khusimene). nih.govacs.org This reaction is the committed step in the biosynthesis of zizaane sesquiterpenoids. acs.org The functionality of ZS has been confirmed through heterologous expression in Escherichia coli, where the enzyme successfully converted FDP to (+)-zizaene. acs.org Studies have shown that ZS is a high-fidelity enzyme when using C15 isomer substrates, with (+)-zizaene being the major product from (2Z,6E)-FDP. acs.org The enzyme's activity is dependent on cofactors, specifically divalent metal ions like Mg2+, although high concentrations can be inhibitory. acs.org

Subsequent Oxidation Steps Following the formation of the (+)-zizaene hydrocarbon skeleton, a series of oxidation steps are required to produce this compound. The immediate precursor to khusimol is (+)-zizaene, which is hydroxylated by a specific P450 cytochrome monooxygenase to yield khusimol, a sesquiterpene alcohol. nih.gov It is proposed that further oxidation of this alcohol, likely mediated by other oxidoreductases, leads first to the corresponding aldehyde (zizanal) and then to the carboxylic acid, this compound. nih.gov The reduction of this compound has been confirmed to yield khusimol, supporting their close biosynthetic relationship. researchgate.net

Genetic Engineering Approaches for Biosynthesis Enhancement

Metabolic engineering offers a promising strategy for increasing the production of valuable sesquiterpenoids like this compound by targeting bottlenecks in the biosynthetic pathway. Research has focused on enhancing the production of (+)-zizaene, the direct precursor, in microbial systems. nih.gov

A systematic metabolic engineering approach in Escherichia coli has been successfully applied to boost (+)-zizaene titers. nih.gov The key strategies involved:

Boosting Precursor Supply: While E. coli's native MEP pathway could produce some (+)-zizaene, the supply of the FDP precursor was identified as a major limitation. To overcome this, the exogenous mevalonate (MEV) pathway from plants was introduced into the E. coli host. nih.gov This strategy significantly increased the intracellular pool of FDP available for the synthase enzyme, resulting in a 2.7-fold increase in (+)-zizaene production. nih.gov

Enhancing Synthase Expression: With an increased supply of FDP, the activity of the zizaene synthase (ZS) itself became the next bottleneck. nih.gov To address this, researchers tested various promoters to optimize the expression of the ZS gene. This modulation of the ZS supply led to a remarkable 7.2-fold increase in (+)-zizaene titers compared to the strain with the boosted precursor supply alone. nih.gov

Gene Copy Number Amplification: A further enhancement was achieved by using a multi-plasmid system to harbor multiple copies of the ZS gene, which improved (+)-zizaene titers by an additional 1.3-fold. nih.gov

Through these combined genetic modifications and the optimization of fermentation conditions, a final titer of 25.09 mg/L of (+)-zizaene was achieved, demonstrating the potential of developing a microbial platform for the sustainable production of this compound precursors. nih.gov

Table of Compounds

Compound NameChemical ClassRole in Biosynthesis
This compound Sesquiterpene carboxylic acidEnd product of the described pathway
Farnesyl Pyrophosphate (FPP) IsoprenoidLinear C15 precursor for the zizaane skeleton
(+)-Zizaene Tricyclic sesquiterpeneKey intermediate formed by zizaene synthase
Khusimol Sesquiterpene alcoholHydroxylated derivative of (+)-zizaene; precursor to this compound

Table of Genetic Engineering Research Findings

Engineering StrategyTargetResulting Improvement in (+)-Zizaene Titer
Precursor Pathway Engineering Introduction of exogenous MEV pathway2.7-fold increase
Enzyme Expression Optimization Use of strong promoters for ZS gene7.2-fold increase (relative to MEV strain)
Gene Dosage Increase Multi-plasmid system for ZS gene1.3-fold increase (relative to promoter-optimized strain)

Advanced Analytical Characterization and Quantification Methods for Zizanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in separating zizanoic acid from the complex mixture of compounds present in its natural sources. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In a typical analysis, this compound can be identified by its retention time and its mass spectrum. For instance, using a medium polarity stationary phase column, this compound has been observed to elute at a retention time of approximately 48.70 minutes. mdpi.com The mass spectrum of this compound shows characteristic fragments that aid in its identification. mdpi.com

Key mass spectral data for this compound includes a molecular ion peak at m/z 234, which may have low intensity. mdpi.com More prominent and characteristic fragments are observed at m/z values of 219, 164, 145 (often the base peak), 119, and 91. mdpi.com The presence of these fragments and a high similarity match (e.g., 90%) with spectral libraries like NIST confirms the identity of this compound. mdpi.com The fragmentation pattern provides structural information; for example, a peak at m/e 102 in the mass spectrum of a derivative can indicate the presence of a gem-dimethyl group. jst.go.jp

Comprehensive two-dimensional gas chromatography (GC×GC) has also been utilized to create detailed chemical fingerprints of vetiver essential oils, allowing for the differentiation of oils from various geographical origins based on their this compound and khusimol (B1673632) content. researchgate.net

Table 1: Characteristic GC-MS Fragments of this compound

m/zRelative Intensity (%)Significance
234LowMolecular Ion
21942.57Characteristic Fragment
16480.65Characteristic Fragment
14598.99Base Peak
119100.00Characteristic Fragment
9160.05Characteristic Fragment
Data sourced from a study on the selective extraction of this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (UHPLC-HRMS), serves as an orthogonal technique to GC-MS for the analysis of this compound. mdpi.com This method is well-suited for the analysis of polar compounds and can provide complementary information to GC-MS. mdpi.com

In reversed-phase HPLC, this compound can be separated using a C18 column. mdpi.commdpi.com The mobile phase often consists of a gradient of methanol (B129727) and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com In one method, a gradient run starting with 5% methanol with 0.1% formic acid and 95% water with 5 mM ammonium formate and 0.1% formic acid was used. mdpi.com

Under negative electrospray ionization (ESI) conditions, this compound is readily detected as a pseudomolecular ion [M-H]-. mdpi.comnih.gov High-resolution mass spectrometry allows for the determination of the exact mass of the ion, providing a high degree of confidence in the identification. For example, this compound has been identified with a mass error of as low as 0.01 ppm. mdpi.com HPLC has also been used to quantify phenolic acids in Vetiveria zizanioides, the plant from which this compound is derived. nih.govnih.gov

Thin-Layer Chromatography (TLC) Bioautography for Activity Assessment

Thin-layer chromatography (TLC) is a versatile and cost-effective technique that can be used not only for the separation of compounds but also for assessing their biological activity through a method called bioautography. semanticscholar.orgnih.gov This technique is particularly useful for screening plant extracts for antimicrobial or enzyme-inhibiting properties. researchgate.netnih.govresearchgate.net

In TLC bioautography, the extract containing this compound is first separated on a TLC plate. nih.gov The developed plate is then brought into contact with a microbial culture (e.g., bacteria or fungi) or an enzyme solution. semanticscholar.orgnih.gov After an incubation period, the areas on the chromatogram where microbial growth or enzyme activity is inhibited become visible, often with the aid of a visualizing agent like a tetrazolium salt. semanticscholar.orgnih.gov This allows for the direct identification of the bioactive compounds on the TLC plate. researchgate.net For instance, TLC coupled with direct bioautography has been used to identify fractions of Chrysopogon zizanioides essential oil with antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF). researchgate.net

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups. researchgate.netopenaccessjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the complete structure of this compound. mdpi.comresearchgate.netcdnsciencepub.com Both ¹H and ¹³C NMR spectra provide crucial data.

In the ¹H NMR spectrum of this compound (in CD₃OD), characteristic signals include those for the geminal protons of the exocyclic methylene (B1212753) group, which appear as deshielded signals at approximately 4.60 and 4.74 ppm. mdpi.com Other key signals are attributed to H2 and H10 at around 2.70 and 2.61 ppm, respectively. mdpi.com The two methyl groups typically resonate as singlets around 1.04 and 1.05 ppm. mdpi.com

The ¹³C NMR spectrum confirms the carbon skeleton. mdpi.comresearchgate.net The carboxylic acid carbon gives a signal at approximately 180.09 ppm. mdpi.com The olefinic carbons of the methylene group appear at around 106.29 and 157.29 ppm. mdpi.com Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. jst.go.jpcdnsciencepub.comorgchemboulder.com As a carboxylic acid, it exhibits a characteristic broad O-H stretching band in the region of 3300-2500 cm⁻¹. cdnsciencepub.comorgchemboulder.com A strong C=O stretching absorption for the carbonyl group is observed between 1760 and 1690 cm⁻¹. cdnsciencepub.comorgchemboulder.com The C-O stretch and O-H bend also produce characteristic bands. orgchemboulder.com

Quantitative Determination Methodologies

Quantitative analysis of this compound and the assessment of its biological potential, such as antioxidant activity, rely on specific assay methodologies.

Spectrophotometric Assays for Antioxidant Potential (e.g., DPPH Free Radical Scavenging Assay, Fe²⁺-Metal Chelating Assay)

The antioxidant capacity of this compound, often as a component of vetiver oil, can be evaluated using various spectrophotometric assays. nih.govresearchgate.net

The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. protocols.ioagrojournal.orgnih.gov The stable DPPH radical has a deep violet color in solution with a maximum absorbance around 517 nm. protocols.ionih.gov When it reacts with an antioxidant, it is reduced, and the color fades. nih.gov The percentage of scavenging activity is calculated by measuring the decrease in absorbance. protocols.io For example, vetiver oil, which contains this compound, has demonstrated strong free radical scavenging activity in the DPPH assay, comparable to standard antioxidants like BHT and α-tocopherol. nih.govresearchgate.net

The Fe²⁺-metal chelating assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). ugm.ac.idmdpi.commdpi.com Transition metals like iron can promote the formation of reactive oxygen species. Chelating agents can bind to these metals, rendering them inactive and thus preventing oxidative damage. mdpi.commdpi.com In this assay, the chelating agent ferrozine (B1204870) forms a colored complex with Fe²⁺. mdpi.compan.olsztyn.pl If a sample has metal-chelating properties, it will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex, which is measured spectrophotometrically at around 562 nm. ugm.ac.idmdpi.com Vetiver oil has been shown to possess some, albeit weaker, Fe²⁺ chelating activity compared to its radical scavenging capacity. nih.govresearchgate.net

Titrimetric and Coulometric Methods for Organic Acid Content

Titrimetric and coulometric methods are classical analytical techniques that can be employed for the quantitative analysis of the total acid content in a sample, including complex mixtures like essential oils containing this compound. libretexts.orgncert.nic.in These methods are based on the fundamental principles of acid-base chemistry and electrochemical reactions, respectively. libretexts.orglibretexts.org

Titrimetric Analysis

Acid-base titration is a volumetric analysis method used to determine the concentration of an acidic or basic substance. ncert.nic.in For the analysis of the total organic acid content in a sample containing this compound, a standard solution of a strong base, such as sodium hydroxide (B78521), is gradually added to the sample. libretexts.orguwaterloo.ca The progress of the neutralization reaction is monitored, typically using a pH meter (potentiometric titration) or a colorimetric indicator. libretexts.orgphcogj.com The equivalence point, where the moles of the base added are stoichiometrically equal to the moles of the acid present in the sample, is the critical measurement. libretexts.org From the volume and concentration of the titrant used to reach the equivalence point, the total amount of acid in the sample can be calculated. libretexts.org

Below is an interactive data table illustrating a typical dataset for the potentiometric titration of an acidic sample with a standard base.

Volume of NaOH (mL)Measured pH
0.003.50
5.004.20
10.004.85
15.005.50
19.006.20
19.506.50
19.806.80
20.008.72
20.2010.50
20.5011.00
21.0011.30
25.0012.00

This table represents hypothetical data for the titration of a weak acid, illustrating the sharp change in pH around the equivalence point (20.00 mL).

Coulometric Analysis

Coulometry is an electrochemical method of analysis that involves measuring the quantity of electricity (in coulombs) required to completely convert an analyte from one oxidation state to another. vscht.cz For the determination of organic acids, coulometric titration is a particularly useful application. phcogj.comvscht.cz In this technique, the titrant is generated electrochemically at a constant current. libretexts.org For acid analysis, hydroxide ions (OH⁻) can be generated at the cathode by the electrolysis of water. libretexts.org These generated hydroxide ions then react with the acidic analyte, such as this compound.

The endpoint of the titration can be detected using potentiometric or other indicator methods. vscht.cz The total charge passed until the endpoint is directly proportional to the amount of the analyte reacted, according to Faraday's law. vscht.czmetrohm.com A key advantage of coulometric titration is that it eliminates the need for the preparation and standardization of a titrant solution, as the reagent is generated in situ. phcogj.com This method is known for its high accuracy and suitability for analyzing small quantities of substances. metrohm.comphcogj.com

Galvanostatic coulometry, where a constant current is applied, has been successfully used for the determination of the total amount of organic acids in aqueous extracts of various plant materials. phcogj.comphcogj.com The principle involves the electrogeneration of hydroxide ions to titrate the acids present in the sample. phcogj.comphcogj.com This approach offers high accuracy and speed, making it a relevant method for the quality control of natural products containing organic acids. phcogj.com

Biological Activities and Mechanisms of Action of Zizanoic Acid Pre Clinical and in Vitro Studies

Antioxidant Activity Investigations

Studies on vetiver essential oil (VEO), which contains zizanoic acid, have demonstrated notable free radical scavenging capabilities. mdpi.comacs.org The antioxidant activity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. acs.orgnih.gov Research indicates that vetiver oil possesses a strong capacity to scavenge free radicals, which is a key mechanism in preventing oxidative damage. mdpi.comacs.org The ethanolic extract of Vetiveria zizanioides roots has also been shown to effectively scavenge various free radicals, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.gov While these studies highlight the activity of the complex extract, the inherent chemical structure of constituents like this compound likely plays a role in this electron-donating, radical-neutralizing capacity.

By neutralizing free radicals, compounds with antioxidant properties can help mitigate oxidative stress, a state of imbalance that can lead to cellular damage. mdpi.comnih.gov The capacity of this compound and other components within vetiver oil to scavenge these reactive species suggests a potential protective role against cellular damage induced by oxidative processes. mdpi.com Research has described pharmacological properties such as reducing oxidative stress, which can potentially protect against cellular damage. mdpi.com Studies on Vetiveria zizanioides root extracts confirm their ability to ameliorate damage imposed by oxidative stress, underscoring their therapeutic and antioxidant potential. nih.gov

Antimicrobial Efficacy

This compound has been specifically noted for its strong antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. mdpi.com Research on the essential oil of Vetiveria zizanioides and its fractions has also demonstrated significant activity against drug-resistant strains of Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL for certain bioactive compounds isolated from the oil. researchgate.net

The broader antibacterial potential of vetiver essential oil, which contains this compound, has been investigated against a range of other bacteria. mdpi.com Studies show that the oil exhibits significant antimicrobial ability against Gram-positive bacteria, especially Staphylococcus aureus, and to a lesser extent, Bacillus subtilis. mdpi.com Its activity against Gram-negative bacteria such as Escherichia coli is generally weaker. mdpi.com One study found the MIC value for vetiver essential oil against Enterococcus faecalis to be 31.25 μg/mL. cabidigitallibrary.org

BacteriumSample TestedMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Mycobacterium smegmatis (drug-resistant strains)Isolated Compounds from Vetiver Oil31.25 - 62.5 researchgate.net
Staphylococcus aureusVetiver Essential Oil (CXE)78 mdpi.com
Bacillus subtilisVetiver Essential Oil (CXE)312.5 mdpi.com
Escherichia coliVetiver Essential Oil (CXE)312.5 mdpi.com
Enterococcus faecalisVetiver Essential Oil31.25 cabidigitallibrary.org

Insect Repellent and Pesticidal Potential

This compound is a constituent of vetiver oil, which is well-documented for its insect-repellent properties against a variety of insects including ants, cockroaches, mosquitoes, and termites. researchgate.netnih.govresearchgate.net The repellent activity of vetiver oil is attributed to its complex mixture of over 300 compounds, including this compound. nih.gov

Notably, the chemical structures of two novel sesquiterpene aldehydes with insect repellent qualities, zizanal (B1363117) and epizizanal, were confirmed through chemical synthesis from this compound. nih.gov This connection underscores the importance of this compound as a precursor or related compound to other active repellent molecules within vetiver oil. nih.gov Isolated compounds from vetiver grass have demonstrated potential as repellents against termites (Cryptotermes sp.). researchgate.net The crude oil has also been shown to significantly reduce leaf damage caused by subterranean termite larvae. niscair.res.in

Anti-inflammatory Effects in Pre-clinical Models

Pre-clinical research, primarily utilizing the essential oil of Chrysopogon zizanioides (vetiver), which contains this compound as a constituent, has demonstrated notable anti-inflammatory properties. scielo.brresearchgate.net In a study evaluating the effects of this essential oil in rodent models, significant inhibition of inflammation was observed. researchgate.net

One key model used was the carrageenan-induced paw edema test, a standard method for evaluating acute inflammation. The essential oil (at 100 mg/kg) was found to inhibit all three phases of the edema development, suggesting a broad, non-selective inhibitory effect on the release or action of various inflammatory mediators. researchgate.net Furthermore, in a peritonitis model, the essential oil demonstrated a dose-dependent inhibition of carrageenan-induced leukocyte migration into the peritoneal cavity. researchgate.netufrgs.br This reduction in the migration of immune cells to the site of inflammation is a convincing indicator of anti-inflammatory activity. researchgate.net

Pre-clinical ModelTest SubstanceKey FindingsReference
Carrageenan-Induced Paw EdemaC. zizanioides Essential OilInhibited all three phases of edema development, suggesting a non-selective effect on inflammatory mediators. researchgate.net
Carrageenan-Induced Peritonitis (Leukocyte Migration)C. zizanioides Essential OilProduced a dose-dependent reduction in leukocyte migration (34.7% at 25 mg/kg, 35.4% at 50 mg/kg, and 62.5% at 100 mg/kg). researchgate.netufrgs.br

Antinociceptive Effects in Pre-clinical Models

The antinociceptive, or pain-relieving, effects of this compound have been inferred from studies on C. zizanioides essential oil in pre-clinical rodent models. researchgate.netufrgs.br These studies utilized established tests to assess different types of pain.

In the acetic acid-induced writhing test, which models visceral inflammatory pain, the essential oil significantly reduced the number of writhes at doses of 50 and 100 mg/kg (51.9% and 64.9% inhibition, respectively). researchgate.net This suggests an analgesic effect mediated peripherally. researchgate.net

The formalin test, which creates a biphasic pain response, was also employed. The first phase (neurogenic pain) was not significantly affected by the essential oil. However, it produced a strong, dose-dependent inhibition of the second phase (inflammatory pain), with reductions in paw licking time of 56.7% (50 mg/kg) and 86.2% (100 mg/kg). researchgate.net This potent activity in the second phase indicates that the antinociceptive effect is likely linked to its anti-inflammatory properties. nih.gov Notably, the essential oil was not effective in the hot-plate test, which measures centrally mediated analgesia, suggesting its mechanism is not related to opioid pathways in the central nervous system. researchgate.net

Pre-clinical ModelTest SubstanceKey FindingsReference
Acetic Acid-Induced WrithingC. zizanioides Essential OilSignificantly reduced the number of writhes (up to 64.9% inhibition), indicating peripheral antinociceptive activity. researchgate.net
Formalin Test (Phase 2 - Inflammatory Pain)C. zizanioides Essential OilDose-dependently reduced paw licking time (up to 86.2% inhibition), suggesting a strong anti-inflammatory-mediated analgesic effect. researchgate.netufrgs.br
Hot-Plate Test (Central Nociception)C. zizanioides Essential OilShowed no significant effect, indicating the mechanism is likely peripheral rather than central. researchgate.net

Antiviral Potential (e.g., In silico Molecular Docking against SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govmdpi.com Computational, or in silico, molecular docking is a method used to predict how a molecule might bind to and inhibit such a target. nih.gov Despite numerous in silico screening studies of natural products against SARS-CoV-2 Mpro, a specific investigation of this compound's binding affinity and inhibitory potential against this target has not been identified in the reviewed scientific literature.

Proposed Molecular Mechanisms of Action Underlying Biological Effects

The biological effects of this compound, particularly its anti-inflammatory actions, are proposed to be linked to its ability to modulate the arachidonic acid pathway. nih.govnih.gov Arachidonic acid is a key precursor molecule that is metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.comresearchgate.net These mediators are central to the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain. youtube.com

By modulating this cascade, this compound may inhibit the synthesis of these inflammatory eicosanoids. This proposed mechanism is consistent with the observed antinociceptive effects in the inflammatory phase of the formalin test and the reduction of carrageenan-induced edema, both of which are processes heavily driven by mediators from the arachidonic acid pathway. researchgate.netnih.gov The ability to reduce oxidative stress is also cited as a potential mechanism contributing to its anti-inflammatory properties.

Interactions and Synergistic Effects of Zizanoic Acid with Other Bioactive Compounds

Synergism with Exogenous Antioxidants

The antioxidant activity of vetiver oil, to which zizanoic acid contributes, has been evaluated using various methods. The table below summarizes findings on the free radical scavenging activity of vetiver oil, indicating the collective antioxidant potential of its constituents.

Table 1: Antioxidant Activity of Vetiver Oil

Assay Type Sample Observed Activity Key Finding
DPPH Free Radical Scavenging Vetiver Oil (VO) ~93% scavenging activity at 10 µL/mL Possesses strong free radical scavenging activity comparable to standards like BHT and α-tocopherol. nih.gov

This table is interactive. Users can sort and filter the data.

Synergism with Other Antimicrobial Agents

This compound has been noted for its strong antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. mdpi.com This inherent antimicrobial property makes it a candidate for synergistic combinations with other antimicrobial agents. The combination of natural products with conventional antibiotics is a promising strategy to combat antimicrobial resistance. nih.govmdpi.com

Synergy in antimicrobial activity can manifest through various mechanisms. Natural compounds can enhance the efficacy of antibiotics by permeabilizing bacterial cell membranes, inhibiting efflux pumps that expel drugs from the cell, or interfering with bacterial signaling pathways. nih.govnih.gov Although direct studies of this compound in synergistic antimicrobial combinations are scarce, the known mechanisms of other natural acids and terpenoids provide a framework for its potential action.

For example, some natural compounds can disrupt the bacterial cell envelope, allowing antibiotics to access their intracellular targets more easily. mdpi.com Given its acidic nature, this compound could potentially alter the pH at the cell membrane or interact with membrane proteins, thereby increasing the susceptibility of bacteria to other drugs.

Table 2: Potential Mechanisms of Synergism for Natural Products with Antibiotics

Mechanism of Action Description Potential Role of this compound
Efflux Pump Inhibition Natural compounds block the pumps that bacteria use to expel antibiotics, increasing the intracellular concentration of the drug. nih.gov As a sesquiterpenoid, this compound could potentially interact with and inhibit the function of bacterial efflux pumps.
Cell Wall/Membrane Disruption Compounds compromise the integrity of the bacterial cell wall or membrane, increasing permeability to other agents. mdpi.com The carboxylic acid functional group may interact with the cell membrane, leading to increased uptake of co-administered antibiotics.
Inhibition of Bacterial Enzymes Natural products can inhibit enzymes essential for bacterial survival, such as those involved in folic acid synthesis or DNA replication. mdpi.com This compound could potentially inhibit specific bacterial enzymes, weakening the pathogen and making it more susceptible to other antimicrobials.

| Biofilm Inhibition | Compounds prevent the formation of or disrupt established bacterial biofilms, which are notoriously resistant to antibiotics. | Many natural products show anti-biofilm activity; this is an area for future investigation for this compound. |

This table is interactive and provides a theoretical framework based on the activities of similar natural compounds.

The combination of different antimicrobial agents can lead to a more potent and rapid effect, potentially reducing the required doses and minimizing the development of resistance. nih.gov

Contribution to Broader Synergistic Effects within Vetiver Essential Oil

Vetiver essential oil is a highly complex mixture, containing over 150 sesquiterpenoid components. nih.gov The wide range of biological activities attributed to the oil, including its antioxidant, anti-inflammatory, and antimicrobial effects, is believed to result from the synergistic action of its many constituents rather than the activity of a single compound. nih.govijpsonline.com

The presence of a carboxylic acid in the complex matrix of hydrocarbons, alcohols, and ketones can influence the oil's polarity and its interaction with biological membranes. This could, in turn, affect the bioavailability and activity of the other components.

This interactive table highlights the complex nature of vetiver oil and the collaborative roles its components may play.

The nematocidal activity of vetiver root extracts, for instance, has been attributed to its chemical constituents, with the acidic components being present in higher amounts in active extracts compared to the less active essential oil. nih.gov This suggests that this compound may play a significant role in certain biological activities, possibly by working synergistically with other compounds present in the crude extract. nih.gov

Future Directions and Research Gaps

Further Elucidation of Detailed Biological Mechanisms of Action

While zizanoic acid has demonstrated promising antimicrobial and anti-inflammatory properties, the precise molecular pathways through which it exerts these effects are not fully understood. A significant research gap exists in pinpointing its specific cellular targets and mechanisms.

Antimicrobial Action: Studies have shown that this compound possesses significant antimycobacterial activity, proving more effective than its alcohol derivative, khusimol (B1673632), and even standard antibiotics like nalidixic acid against certain drug-resistant strains of Mycobacterium. researchgate.netresearchgate.net It is hypothesized that, like other carboxylic acids, its primary mechanism may involve the disruption of the bacterial cell envelope, leading to increased membrane permeability and cell death. However, dedicated studies to confirm this mechanism and identify specific interactions with cell membrane components are lacking. Future research should focus on membrane integrity assays, proteomics, and transcriptomics to identify the specific proteins and pathways affected by this compound in susceptible microbes.

Anti-inflammatory Effects: Preclinical evidence suggests that vetiver oil, which contains this compound, has anti-inflammatory properties, possibly through the modulation of the arachidonic acid metabolism pathway and a reduction in oxidative stress. researchgate.net Some studies on the essential oil indicate that its analgesic and anti-inflammatory effects may stem from inhibiting the synthesis or action of prostaglandins (B1171923) rather than from antioxidant activity. scielo.br Isolating the specific contribution of this compound from the complex mixture of the essential oil is a crucial next step. Research should aim to evaluate the direct effect of pure this compound on key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and its influence on pro-inflammatory cytokine signaling cascades.

Optimization of Sustainable Production Methods for this compound

The commercial viability and environmental footprint of this compound are heavily dependent on its production methods. This compound is a minor component of vetiver oil, making efficient and sustainable extraction and synthesis paramount. ukzn.ac.za

Traditional extraction methods present a trade-off between yield and quality. While solvent extraction provides higher yields of vetiver oil, it also results in a high concentration of this compound, which is often considered undesirable for perfumery. ukzn.ac.za Conversely, hydrodistillation produces oil with little to no this compound but at a much lower yield. ukzn.ac.za Modern "green" extraction techniques offer a promising middle ground. Supercritical Fluid Extraction (SCE) and Carbon Dioxide Expanded Ethanol (B145695) (CXE) can produce higher yields than hydrodistillation in less time and can be optimized to retain or isolate specific compounds. mdpi.comnih.gov

Table 1: Comparison of Vetiver Oil Extraction Methods

Extraction MethodTypical Yield (%)Key AdvantagesKey DisadvantagesThis compound Content
Hydrodistillation (HD)0.18 - 1.2 ukzn.ac.zaresearchgate.netTraditional, simple setup; produces high-quality aromatic oil. ijpsonline.comVery low yield, long extraction times, high energy consumption. nih.govLow to negligible. ukzn.ac.za
Solvent Extraction (e.g., Hexane)~1.6 - 2.0 ukzn.ac.zaHigh oil yield.Use of potentially toxic organic solvents, risk of solvent residue.High. ukzn.ac.za
Supercritical Fluid Extraction (SCE) with CO₂~2.3 - 5.0 ukzn.ac.zanih.gov"Green" solvent (CO₂), low temperature, high selectivity. ukzn.ac.zaHigh initial equipment cost.Minimal to moderate, can be controlled by parameters. ukzn.ac.za
CO₂ Expanded Ethanol (CXE)~5.1 - 7.4 mdpi.comnih.govHighest reported yield, uses eco-friendly solvent, enhances solubility. mdpi.comNewer technology, requires specialized equipment.Present and extractable. mdpi.com

The future of sustainable production lies in biotechnology. Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, offers a pathway for de novo synthesis. acs.orgnih.gov Scientists can engineer yeast to overproduce the precursor farnesyl pyrophosphate (FPP) and introduce the gene for (+)-zizaene synthase, the enzyme that produces the direct backbone of this compound. acs.orgacs.org Further engineering could introduce subsequent enzymatic steps to convert (+)-zizaene (also known as khusimene) into this compound. This approach could provide a consistent, scalable, and sustainable supply, independent of agricultural variables. frontiersin.org

Development and Characterization of Novel this compound Derivatives for Enhanced Bioactivity

Chemical modification of the this compound structure is a promising strategy for enhancing its therapeutic properties or creating novel functionalities. The carboxylic acid group is a prime target for derivatization into esters, amides, or alcohols.

Research has already demonstrated the transformation of this compound into various derivatives:

Ester Derivatives: Methyl zizanoate, ethyl zizanoate, and butyl zizanoate have been synthesized via Fischer esterification. researchgate.net

Alcohol Derivative: The reduction of this compound yields the corresponding alcohol, khusimol, which has desirable sensory properties for perfumery. nih.gov

Aldehyde Derivatives: Zizanal (B1363117) and epizizanal, two insect-repellent aldehydes, have been synthesized from this compound. nih.govmdpi.com

A critical research gap is the systematic evaluation and comparison of the bioactivity of these derivatives against the parent compound. One study found that while both this compound and khusimol showed significant antimycobacterial activity, this compound was two to four times more potent against certain resistant strains. researchgate.netresearchgate.net This suggests that the carboxylic acid moiety is crucial for this specific activity. Future work must involve comprehensive structure-activity relationship (SAR) studies, where newly synthesized analogs are systematically tested to determine how different functional groups impact their antimicrobial, anti-inflammatory, and insect-repellent efficacy. researcher.life

Advanced Analytical Method Development for High-Throughput Screening

The discovery of new this compound derivatives and the screening of various vetiver cultivars or extraction fractions for high this compound content requires rapid and efficient analytical methods. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are effective for detailed analysis, they are not inherently suited for screening thousands of samples. ukzn.ac.za

The future lies in adapting these technologies for High-Throughput Screening (HTS). pressbooks.pub This involves the miniaturization of assays into microplate formats and the use of automation and robotics to test large libraries of compounds in parallel. nih.gov Potential HTS approaches for this compound include:

Cell-based assays: Screening for antimicrobial activity against a panel of bacteria or fungi in microplates, where inhibition of growth can be measured colorimetrically or fluorometrically. mdpi.com

Enzyme-based assays: Testing derivatives against specific enzyme targets, such as those in the inflammatory cascade (e.g., COX-2), using fluorescent or luminescent readouts.

MS-based screening: Coupling rapid liquid handling and separation with mass spectrometry to quickly identify the presence and relative quantity of this compound or its derivatives in numerous small-volume samples.

Developing and validating such HTS methods will accelerate the discovery of novel, potent derivatives and the optimization of production processes. researchgate.net

Exploration of Broader Biological Applications in Pre-clinical Contexts

Initial research has illuminated several bioactivities for this compound, but its full therapeutic potential is yet to be explored. Current evidence warrants further preclinical investigation into several promising areas beyond its use as a repellent or antimicrobial agent.

Anti-inflammatory and Analgesic Potential: Vetiver essential oil has demonstrated both antinociceptive and anti-inflammatory effects in rodent models, such as the carrageenan-induced paw edema test. scielo.brresearchgate.net These studies suggest a mechanism involving the inhibition of inflammatory mediators. Future preclinical studies should use pure this compound to confirm its role in these effects and explore its potential for treating inflammatory conditions.

Neuroprotective Effects: While not studied directly for this compound, related natural compounds and essential oils have been investigated for neuroprotective, anxiolytic, and CNS depressant effects. researchgate.netnih.govmdpi.com Given that some sesquiterpenoids can cross the blood-brain barrier, exploring the potential of this compound and its derivatives to modulate neurological pathways is a compelling area for future research.

Antiviral and Anticancer Activity: The biological activities of many sesquiterpenoids extend to antiviral and cytotoxic effects. To date, there is little to no research on this compound in these areas. Preclinical screening of this compound against a panel of viruses and cancer cell lines could uncover entirely new therapeutic applications for this compound.

A systematic preclinical evaluation of this compound and its most promising derivatives is essential to build a comprehensive pharmacological profile and identify lead candidates for further development.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying zizanoic acid in plant extracts, and how should they be validated?

  • Methodological Answer : this compound identification requires a combination of gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. GC-MS provides molecular weight and fragmentation patterns (e.g., m/z 234 for this compound), while IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Validation involves comparing retention indices and spectral data with authenticated standards, as demonstrated in vetiver oil analysis . Sample preparation must include derivatization (e.g., methyl ester formation) to enhance volatility for GC-MS .

Q. How can structural ambiguities between this compound and khusenic acid be resolved experimentally?

  • Methodological Answer : Barbier-Wieland degradation and ozonolysis are critical for differentiating these isomers. For example, ozonolysis of methyl zizanoate yields a monoketo ester (mp 103.5°C, IR 1723 cm⁻¹), while methyl khusenate produces a similar product but with distinct ring-size implications. Deuterium exchange experiments post-ozonolysis help confirm ring A (five-membered) versus ring B (six- or seven-membered) configurations . Cross-referencing degradation products with mass spectral data (e.g., dihydro derivatives) further validates structural assignments .

Q. What are the primary natural sources of this compound, and how do extraction protocols affect yield?

  • Methodological Answer : this compound is predominantly isolated from Vetiveria zizanoides and Curcuma caesia (black turmeric). Steam distillation followed by liquid-liquid extraction using ethyl acetate is optimal for vetiver oil, while Soxhlet extraction with ethanol is preferred for turmeric rhizomes. Yield optimization requires pH adjustment (acidic conditions stabilize the carboxyl group) and temperature control (<50°C to prevent degradation) .

Advanced Research Questions

Q. How can metabolomic profiling (e.g., GC-MS/PCA) distinguish this compound’s bioactivity in Curcuma caesia versus other turmeric varieties?

  • Methodological Answer : Untargeted metabolomics using GC-MS coupled with multivariate analysis (e.g., PCA, PLS-DA) identifies this compound as a VIP (Variable Importance in Projection) score-driven biomarker in C. caesia. Biological replicates must be tightly clustered to ensure reproducibility. For bioactivity correlation, in vitro assays (e.g., antimicrobial disk diffusion) should be paired with metabolite quantification via calibration curves. Note that this compound’s anticancer potential in C. caesia correlates with 2-fold upregulation compared to Curcuma longa .

Q. What experimental strategies address contradictions in this compound’s reported spectral data across studies?

  • Methodological Answer : Discrepancies in IR bands (e.g., 1705 vs. 1708 cm⁻¹ for keto esters) often arise from solvent polarity or crystallinity differences. To resolve this:

  • Replicate degradation pathways (e.g., ozonolysis → deuteration) under standardized conditions.
  • Use high-resolution MS (HRMS) to confirm molecular formulas of intermediates.
  • Cross-validate with ¹H/¹³C NMR, focusing on quaternary carbon environments (e.g., C-7 in this compound) .

Q. How should researchers design experiments to explore this compound’s enzymatic inhibition mechanisms?

  • Methodological Answer :

  • Hypothesis : this compound competitively inhibits lipoxygenase via carboxyl group interaction.
  • Design : Use Michaelis-Menten kinetics with varying substrate (linoleic acid) and inhibitor concentrations. Monitor UV absorbance at 234 nm for conjugated diene formation.
  • Controls : Include positive (e.g., nordihydroguaiaretic acid) and negative (solvent-only) controls.
  • Data Analysis : Calculate Ki using Lineweaver-Burk plots and validate via IC₅₀ dose-response curves. Ensure pH stability (5.0–7.0) to maintain enzyme activity .

Q. What synthetic challenges arise in this compound derivatization, and how can they be mitigated?

  • Methodological Answer : Challenges include regioselective functionalization of the tricyclic skeleton. Strategies:

  • Use N-bromosuccinimide (NBS) for allylic bromination, followed by dehydrohalogenation to introduce double bonds (e.g., diene esters 7 and 8 in methyl isokhusenate derivatives).
  • Employ LiAlH₄ reduction to generate alcohols (e.g., khusenol) for subsequent oxidation studies.
  • Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Data Analysis and Contradiction Management

Q. How should conflicting reports on this compound’s identity with khusenic acid be reconciled?

  • Methodological Answer : Conduct comparative degradation studies (Barbier-Wieland, ozonolysis) and analyze products via tandem MS. For instance, dihydromethyl khusenate and dihydrothis compound should yield identical ketones if structures are congruent. Discrepancies in melting points or IR bands (e.g., 1736 vs. 1723 cm⁻¹) may indicate stereochemical differences, necessitating X-ray crystallography for absolute configuration determination .

Q. What statistical approaches validate this compound’s role as a therapeutic biomarker in metabolomic datasets?

  • Methodological Answer : Use PLS-DA VIP scores (>1.5) to prioritize this compound in C. caesia extracts. Pair this with false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. For bioactivity links, apply Spearman’s correlation between metabolite abundance and assay results (e.g., cytotoxicity IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.